1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-[4-(pyridin-3-yloxy)phenyl]piperidine-2-carboxamide
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Overview
Description
The compound belongs to a class of chemicals that are often explored for their potential biological activities, including enzyme inhibition, receptor interaction, and therapeutic applications. Compounds with triazole, pyridine, and piperidine subunits are frequently investigated in medicinal chemistry for their diverse pharmacological properties.
Synthesis Analysis
Synthesis of complex organic molecules like the one mentioned often involves multiple steps, including the formation of key intermediate structures, functional group transformations, and coupling reactions. High-throughput screening and encoded library technology can be instrumental in identifying potent compounds from large libraries through efficient synthesis strategies (R. K. Thalji et al., 2013).
properties
IUPAC Name |
1-[(4-methyl-1,2,4-triazol-3-yl)methyl]-N-(4-pyridin-3-yloxyphenyl)piperidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2/c1-26-15-23-25-20(26)14-27-12-3-2-6-19(27)21(28)24-16-7-9-17(10-8-16)29-18-5-4-11-22-13-18/h4-5,7-11,13,15,19H,2-3,6,12,14H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIBWMIRVKRZDRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1CN2CCCCC2C(=O)NC3=CC=C(C=C3)OC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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